2-Iodomethyl-6,10-dioxa-spiro[4.5]decane
Description
2-Iodomethyl-6,10-dioxa-spiro[4.5]decane is a spirocyclic compound characterized by a unique bicyclic framework where two oxygen atoms are embedded in the 6- and 10-positions of a spiro[4.5]decane scaffold, with an iodomethyl (-CH₂I) substituent at the 2-position.
Properties
Molecular Formula |
C9H15IO2 |
|---|---|
Molecular Weight |
282.12 g/mol |
IUPAC Name |
3-(iodomethyl)-6,10-dioxaspiro[4.5]decane |
InChI |
InChI=1S/C9H15IO2/c10-7-8-2-3-9(6-8)11-4-1-5-12-9/h8H,1-7H2 |
InChI Key |
GXVOJTVZDMUFOB-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2(CCC(C2)CI)OC1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Comparisons
8,8-Dimethyl-6,10-dioxaspiro[4.5]decane
- Molecular Formula : C₁₀H₁₈O₂
- Molecular Weight : 170.25 g/mol
- Key Features :
- Two methyl groups at the 8-position and oxygen atoms in the 6- and 10-positions.
- Lacks the iodomethyl group, reducing electrophilic reactivity compared to the target compound.
- Applications : Primarily used as a chemical intermediate in organic synthesis. Its methyl groups enhance hydrophobicity, making it less polar than iodomethyl analogs .
Pinnaic Acid and Tauropinnaic Acid (6-Azaspiro[4.5]decane Derivatives)
- Key Features :
- Contain a nitrogen atom in the spiro framework (6-azaspiro[4.5]decane).
- Pinnaic acid includes a taurine moiety, enhancing water solubility and bioactivity.
- Applications : Isolated from marine organisms, these compounds exhibit anti-inflammatory and neuroprotective properties. The nitrogen atom enables hydrogen bonding, contrasting with the iodine-mediated halogen bonding in the target compound .
1,6,9-Trioxaspiro[4.5]decane Derivatives
- Key Features: Three oxygen atoms in the spiro system, increasing polarity.
- Applications : Studied for structure-activity relationship (SAR) investigations in medicinal chemistry. Their enhanced oxygen content improves solubility but reduces stability compared to dioxa systems .
Benzo-Spiro[4.5]decane Skeletons
- Molecular Formula : C₁₄H₁₆ (representative example).
- Key Features :
- Aromatic benzene ring fused to the spiro system.
- Electron-rich structure suitable for optoelectronic applications.
- Applications : Used in light-emitting diodes (LEDs) and solar cell materials due to their conjugated π-systems, a contrast to the iodine-driven reactivity of the target compound .
Physicochemical and Reactivity Comparisons
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